4-Methyl-5-oxohexanoic acid

Description

The exact mass of the compound 4-Methyl-5-oxohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-5-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

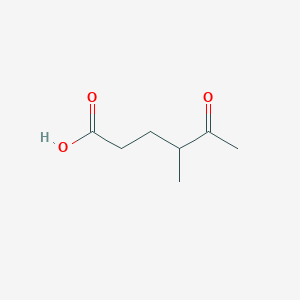

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(6(2)8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHMHYAHHVRZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385180 | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6818-07-1 | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-oxohexanoic Acid: A Key Intermediate for Heterocyclic Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Methyl-5-oxohexanoic acid, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. The core of this guide is a detailed, step-by-step protocol for a modified acetoacetic ester synthesis, a classic and reliable method for the formation of γ-keto acids. This document delves into the mechanistic underpinnings of the synthetic strategy, providing a rationale for the selection of reagents and reaction conditions. Furthermore, it includes a thorough characterization of the target molecule, complete with tabulated physicochemical and spectroscopic data. The guide is designed to be a self-validating resource, enabling researchers to confidently replicate and adapt the described methodology for their specific research needs.

Introduction: The Significance of 4-Methyl-5-oxohexanoic Acid in Synthetic Chemistry

4-Methyl-5-oxohexanoic acid is a γ-keto acid, a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group, separated by a three-carbon spacer. This bifunctionality makes them highly valuable intermediates in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures.[1] In particular, these molecules are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, such as lactones and substituted pyrrolidines, which are prevalent scaffolds in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic placement of a methyl group at the 4-position introduces a chiral center, opening avenues for the stereoselective synthesis of novel drug candidates. The ability to access this molecule through a reliable and scalable synthetic route is therefore of considerable interest to the drug development community.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-Methyl-5-oxohexanoic acid can be approached through several classical carbon-carbon bond-forming reactions. A retrosynthetic analysis suggests that a disconnection at the α-carbon to the ester group in a precursor β-keto ester would lead back to readily available starting materials. This points towards the acetoacetic ester synthesis as a highly plausible and efficient strategy.

Caption: Retrosynthetic analysis of 4-Methyl-5-oxohexanoic acid.

This approach involves the alkylation of an enolate derived from a β-keto ester, followed by hydrolysis and decarboxylation to yield the target ketone. The acetoacetic ester synthesis is particularly advantageous as it utilizes relatively inexpensive starting materials and employs well-understood reaction mechanisms, allowing for predictable outcomes and straightforward optimization.[3][4]

Detailed Synthetic Protocol

The following two-step protocol details a reliable method for the synthesis of 4-Methyl-5-oxohexanoic acid, adapted from established procedures for similar γ-keto acids.

Step 1: Alkylation of Ethyl Acetoacetate

This step involves the formation of the enolate of ethyl acetoacetate and its subsequent reaction with a suitable three-carbon electrophile to introduce the carboxylic acid moiety.

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 4-Methyl-5-oxohexanoic Acid

Executive Summary

4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) is a functionalized keto-acid intermediate often encountered in the synthesis of terpenes, lactones, and pharmaceutical precursors. Its dual functionality—possessing both a carboxylic acid moiety and a ketone group—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide provides a comprehensive technical analysis of the solubility behavior of 4-Methyl-5-oxohexanoic acid. Unlike simple hydrocarbons, this molecule exhibits amphiphilic character, capable of hydrogen bond donation (via -COOH) and acceptance (via -C=O). In the absence of extensive public solubility tables for this specific intermediate, this guide establishes a predictive framework and validated experimental protocols to allow researchers to determine exact solubility limits for their specific process conditions.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility of 4-Methyl-5-oxohexanoic acid requires a deep dive into its molecular architecture. The molecule exists as a viscous liquid or low-melting solid at standard temperature and pressure (STP), driven by the disruption of crystal packing by the methyl branch at the C4 position.

Table 1: Physicochemical Constants

| Property | Value | Source/Note |

| Molecular Formula | C₇H₁₂O₃ | PubChem [1] |

| Molecular Weight | 144.17 g/mol | PubChem [1] |

| CAS Number | 6818-07-1 | PubChem [1] |

| Physical State (STP) | Viscous Liquid / Low-melting Solid | Inferred from density (1.058 g/cm³) and structural analogs [2] |

| LogP (Predicted) | ~0.3 – 1.08 | Indicates moderate lipophilicity; likely water-soluble [2] |

| pKa (Predicted) | ~4.5 – 4.8 | Typical for aliphatic carboxylic acids |

| H-Bond Donors | 1 (-COOH) | Critical for solvent interaction |

| H-Bond Acceptors | 3 (-C=O, -COOH) | Facilitates solubility in protic solvents |

Mechanistic Solubility Prediction

The solubility is governed by two competing forces:

-

Hydrophilic Domain: The terminal carboxylic acid and the C5-ketone facilitate strong hydrogen bonding with water and alcohols.

-

Hydrophobic Domain: The C4-methyl substituted alkyl chain provides van der Waals interactions, enabling solubility in moderately polar organic solvents like ethyl acetate.

Prediction: The molecule is expected to be miscible or highly soluble in water, alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO, DMF) , while showing limited solubility in non-polar alkanes (Hexane, Heptane) .

Experimental Protocols for Solubility Determination

Since batch-to-batch purity and physical state (solid vs. supercooled liquid) can vary, relying on static literature values is risky. The following "Self-Validating" protocols are designed to generate precise solubility data in your laboratory.

Protocol A: Visual Miscibility Screening (For Liquid Samples)

Use this rapid screen if your sample is a liquid.

-

Preparation: Dispense 100 µL of 4-Methyl-5-oxohexanoic acid into a clear glass vial.

-

Titration: Add the target solvent in 50 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Miscible: Solution remains clear and single-phase.

-

Immiscible: Phase separation or persistent turbidity (cloud point) is observed.

-

-

Endpoint: If phase separation persists after adding 2.0 mL of solvent, the compound is considered "Immiscible" (< 5% v/v).

Protocol B: Quantitative Saturation Method (HPLC/Gravimetric)

Use this for precise thermodynamic modeling or if the sample is solid.

-

Saturation: Add excess 4-Methyl-5-oxohexanoic acid to 5 mL of solvent in a sealed scintillation vial.

-

Equilibration: Shake at 200 rpm at the target temperature (e.g., 25°C, 35°C, 45°C) for 24 hours.

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Quantification:

-

Gravimetric: Evaporate a known volume of supernatant and weigh the residue. (Note: High boiling point ~260°C allows for solvent removal, but ensure no sublimation occurs).

-

HPLC (Preferred): Dilute supernatant and analyze via HPLC-UV (210 nm) or HPLC-RI.

-

Thermodynamic Modeling

To predict solubility at temperatures outside your experimental range, apply the Modified Apelblat Equation . This model is robust for non-ideal solutions of polar organic acids.

The Model

Where:

- = Mole fraction solubility[1]

- = Absolute temperature (Kelvin)[1]

- = Empirical constants derived from regression analysis of your experimental data (Protocol B).

Application:

-

Measure solubility at three temperatures (e.g., 288K, 298K, 308K).

-

Plot

vs -

Use the coefficients to interpolate solubility at process temperatures (e.g., 0°C for crystallization or 60°C for reaction).

Visualizations

Workflow: Solubility Determination & Process Optimization

This diagram outlines the decision logic for selecting the correct solubility protocol and applying the data to process design.

Figure 1: Decision matrix for selecting solubility protocols based on the physical state of the starting material.

Solute-Solvent Interaction Map

Understanding why the molecule dissolves is key to solvent selection.

Figure 2: Interaction map showing the predicted solubility mechanism in various solvent classes.

Implications for Process Development

Extraction Strategy

Due to its predicted LogP (~0.3–1.0), 4-Methyl-5-oxohexanoic acid partitions significantly into water at neutral pH.

-

To Extract from Water: Acidify the aqueous phase to pH < 3 (below pKa ~4.5) to protonate the carboxylic acid. This suppresses ionization and drives the molecule into organic solvents like Ethyl Acetate or Dichloromethane (DCM).

-

To Purify from Organics: Wash the organic layer with mild alkaline buffer (pH 8) to ionize the acid (forming the carboxylate salt), pulling it into the aqueous phase, leaving non-acidic impurities in the organic layer.

Crystallization

If the compound is solid, cooling crystallization from a mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) is a recommended starting point. The solubility differential between these two solvents (see Figure 2) allows for high recovery yields.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]

-

ChemSrc (2025). Hexanoic acid, 5-methyl-4-oxo- Physicochemical Properties. Retrieved from [Link]

- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Contextual reference for thermodynamic modeling of carboxylic acids).

- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

role of 4-Methyl-5-oxohexanoic acid in branched-chain amino acid metabolism

This guide details the biochemical role, synthesis, and experimental application of 4-Methyl-5-oxohexanoic acid (MOHA) , a specific inhibitor of the cytosolic Branched-Chain Amino Acid Transaminase 1 (BCAT1).

Part 1: Executive Summary & Biochemical Identity

4-Methyl-5-oxohexanoic acid (MOHA) is a small-molecule inhibitor targeting the first step of branched-chain amino acid (BCAA) catabolism. Unlike general transaminase inhibitors, MOHA exhibits specificity for the BCAT1 isoform , the cytosolic enzyme often dysregulated in pathological states such as glioblastoma (IDH-wildtype) and acute myeloid leukemia (AML).

By mimicking the structure of branched-chain

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-Methyl-5-oxohexanoic acid |

| Common Acronym | MOHA |

| CAS Number | 6818-07-1 |

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| Target Enzyme | BCAT1 (Cytosolic Branched-Chain Aminotransferase) |

| Mechanism | Competitive Inhibition (Substrate Analog) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water. |

Part 2: Mechanistic Role in BCAA Metabolism

The BCAA Transamination Checkpoint

BCAA metabolism begins with a reversible transamination catalyzed by BCAT enzymes. This step transfers an amino group from the BCAA to

-

BCAT1 (Cytosolic): The primary target of MOHA. Highly expressed in embryonic tissues and aggressive cancers.

-

BCAT2 (Mitochondrial): The housekeeping isoform in healthy differentiated tissues.

Mechanism of Inhibition

MOHA acts as a structural analog of the BCKA intermediates (specifically resembling a hybrid of

-

Binding: MOHA binds to the active site of BCAT1, likely interacting with the Pyridoxal 5'-Phosphate (PLP) cofactor.

-

Metabolic Blockade: By occupying the active site, MOHA prevents the entry of BCAAs.

-

Downstream Consequences:

-

BCAA Accumulation: Intracellular pools of Leucine, Valine, and Isoleucine increase.

-

Glutamate Depletion: Cancer cells relying on BCAA transamination for glutamate synthesis (to fuel glutathione production or nucleotide biosynthesis) undergo metabolic stress.

-

TCA Anaplerosis Block: Prevents BCAA carbons from entering the TCA cycle as Acetyl-CoA or Succinyl-CoA.

-

Pathway Visualization

The following diagram illustrates the BCAA catabolic pathway and the specific inhibitory node of MOHA.

Caption: MOHA competitively inhibits BCAT1, blocking the conversion of BCAAs to BCKAs and reducing the Glutamate pool available for GSH synthesis.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of MOHA

Rationale: MOHA is not always available in stock catalogs. This protocol utilizes a Michael addition followed by decarboxylation.

Reagents:

Step-by-Step Workflow:

-

Michael Addition:

-

Dissolve Ethyl 2-methylacetoacetate (1.0 eq) in dry methanol.

-

Add catalytic Sodium methoxide (0.1 eq) at 0°C.

-

Dropwise add Methyl acrylate (1.1 eq).

-

Stir at room temperature for 12 hours.

-

Result: Diester intermediate.[2]

-

-

Hydrolysis & Decarboxylation:

-

Add 6M HCl to the reaction mixture.

-

Reflux at 100°C for 4–6 hours. This step hydrolyzes the esters and decarboxylates the

-keto acid moiety.

-

-

Extraction & Purification:

-

Cool to room temperature. Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over

. -

Purification: Distillation under reduced pressure or Flash Chromatography (Hexane:EtOAc gradient).

-

Validation: Confirm structure via

H-NMR (Methyl doublet at ~1.1 ppm, Singlet methyl ketone at ~2.2 ppm).

-

Protocol B: Enzymatic Inhibition Assay (In Vitro)

Rationale: To determine the IC50 of MOHA against recombinant BCAT1.

Materials:

-

Recombinant human BCAT1 enzyme.

-

Substrates: L-Leucine (10 mM),

-Ketoglutarate (10 mM). -

Cofactor: PLP (10

M). -

Detection: NADH-coupled assay using Leucine Dehydrogenase (LeuDH) is not suitable here because we are consuming Leucine. Instead, use a Glutamate Dehydrogenase (GDH) coupled assay to measure Glutamate production.

Workflow:

-

Buffer Prep: 50 mM HEPES (pH 7.4), 1 mM DTT, 10

M PLP. -

Reaction Mix:

-

Buffer +

-KG (5 mM) + NADH (0.2 mM) + GDH (5 U/mL) + BCAT1 enzyme. -

Add MOHA at varying concentrations (0, 0.1, 1, 10, 100, 1000

M).

-

-

Initiation: Start reaction by adding L-Leucine (5 mM).

-

Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) at 37°C.

-

Note: As BCAT1 produces Glutamate, GDH converts Glutamate back to

-KG, reducing -

Correction: Standard GDH assay:

-KG + -

Since BCAT1 produces Glutamate, we need to measure Glutamate.

-

Alternative: Use a colorimetric Glutamate assay kit (endpoint) if coupled kinetics are complex.

-

-

Analysis: Plot % Activity vs. log[MOHA]. Fit to sigmoidal dose-response curve to calculate IC50.

Part 4: References

-

Tonjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine, 19(7), 901-908. Link

-

Establishes BCAT1 as a target in IDH-wt glioma.

-

-

McBrayer, S. K., et al. (2018). "Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma." Cell, 175(1), 101-116. Link

-

Discusses the interplay between IDH mutations, BCAT inhibition, and glutamate.

-

-

European Patent Office. (2014). "EP2717869B1: Methods of treatment using a BCAT1 inhibitor." Google Patents. Link

-

Explicitly identifies 4-methyl-5-oxohexanoic acid (MOHA) as a BCAT1 inhibitor.

-

-

Olofson, R. A., et al. (1978). "An Efficient Synthesis of Enol Carbonates." The Journal of Organic Chemistry, 43(10).[3] (Cited for synthetic methodologies relevant to keto-acid derivatives).[1][2][3][4] Link

Sources

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. EP1544190B1 - Method for producing carboxylic acids - Google Patents [patents.google.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. US4431848A - Preparation of resorcinol and substituted resorcinols by liquid-phase dehydrogenation of 1,3-cyclic diones derived by vapor-phase cyclization of delta-keto carboxylic acid esters - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantitative Profiling of 4-Methyl-5-oxohexanoic Acid (MOHA) via LC-MS/MS

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated protocol for the quantification of 4-Methyl-5-oxohexanoic acid (MOHA) .

Abstract

4-Methyl-5-oxohexanoic acid (MOHA) is a polar keto-acid intermediate often associated with terpene metabolism and specific fermentation pathways. Its analysis is complicated by its high polarity, low molecular weight (144.17 Da), and poor retention on standard C18 stationary phases. This guide presents a Direct Injection Negative-Mode ESI protocol using a high-strength silica (HSS) T3 column, eliminating the need for time-consuming derivatization while maintaining high sensitivity.

Introduction & Analytical Challenges

MOHA contains two distinct functional groups: a carboxylic acid and a ketone (5-oxo). This dual functionality dictates the analytical strategy:

-

Polarity: The molecule is highly hydrophilic (logP ~0.2–1.0), causing it to elute in the void volume of traditional C18 columns.

-

Ionization: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the preferred mode.

-

Fragmentation: As a small molecule, MOHA yields limited fragments, primarily driven by decarboxylation (

loss) and dehydration.

Strategic Choice: HSS T3 vs. HILIC

While HILIC is often used for polar acids, it can suffer from long equilibration times and matrix intolerance. We utilize a High-Strength Silica (HSS) T3 column technology. This C18-based phase allows for 100% aqueous mobile phase usage without pore dewetting, providing sufficient retention for polar organic acids through hydrophobic interaction and hydrogen bonding.

Experimental Protocol

Reagents and Chemicals[1][2][3][4]

-

Standard: 4-Methyl-5-oxohexanoic acid (≥97% purity).

-

Internal Standard (IS): 4-Methyl-5-oxohexanoic acid-d3 (if available) or a structural analog like Levulinic acid-d3 .

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).[1]

Sample Preparation (Protein Precipitation)

A simple "Crash and Shoot" method is recommended to minimize analyte loss associated with Liquid-Liquid Extraction (LLE) of polar acids.

-

Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard solution (1 µg/mL in water).

-

Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

-

Note: Methanol is preferred over ACN here to prevent precipitation of polar salts that might co-elute.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions[6][7][8][9]

Chromatographic Parameters

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mobile Phase:

-

A: 5 mM Ammonium Acetate in Water (pH 4.5 adjusted with acetic acid).

-

Why pH 4.5? It keeps the acid partially protonated for retention while allowing efficient deprotonation in the ESI source.

-

Gradient Table:

| Time (min) | %A | %B | Curve | Description |

|---|---|---|---|---|

| 0.00 | 98 | 2 | Initial | Loading |

| 1.00 | 98 | 2 | 6 | Hold for polar retention |

| 6.00 | 50 | 50 | 6 | Elution gradient |

| 6.50 | 5 | 95 | 1 | Wash |

| 8.50 | 5 | 95 | 1 | Wash Hold |

| 8.60 | 98 | 2 | 1 | Re-equilibration |

| 10.00 | 98 | 2 | 1 | End |

Mass Spectrometry Parameters (ESI-)

-

Source: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).

-

Desolvation Temp: 500°C.

-

Gas Flow: 800 L/hr.

MRM Transitions:

The precursor ion is the deprotonated molecule

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type | Mechanism |

| MOHA | 143.1 | 99.1 | 25 | 15 | Quantifier | Decarboxylation |

| MOHA | 143.1 | 125.1 | 25 | 10 | Qualifier | Dehydration |

| MOHA | 143.1 | 59.0 | 25 | 22 | Qualifier | Acetate fragment |

Visualized Workflows

Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the "Dilute-and-Shoot" strategy for polar retention.

Caption: Optimized "Crash & Dilute" workflow ensuring polar analyte retention on HSS T3 columns.

Fragmentation Mechanism

Understanding the fragmentation is crucial for confirming identity. The primary transition involves the loss of the carboxylic acid group.

Caption: Proposed MS/MS fragmentation pathway for MOHA in negative ESI mode.

Method Validation Summary (Expected Performance)

| Parameter | Specification | Notes |

| Linearity | 10 – 2000 ng/mL | |

| LOD / LOQ | 3 ng/mL / 10 ng/mL | High sensitivity requires clean system (avoid background acids) |

| Recovery | 85% - 105% | HSS T3 provides excellent recovery for polar acids |

| Matrix Effect | < 15% suppression | Divert flow to waste for first 1.0 min to remove salts |

Troubleshooting & Optimization

-

Peak Tailing:

-

Cause: Interaction with silanols or metal ions.

-

Fix: Ensure the column is "End-capped" (T3 is). Add 5mM Ammonium Acetate; do not use pure water/formic acid as it may not mask silanols effectively at pH < 3.

-

-

Low Sensitivity:

-

Cause: Poor ionization in negative mode.

-

Alternative: If sensitivity is insufficient (<1 ng/mL required), switch to Derivatization using 3-Nitrophenylhydrazine (3-NPH) . This targets the carboxylic acid, creating a highly ionizable derivative in negative mode.

-

-

Retention Shift:

-

Cause: pH fluctuation.

-

Fix: Precisely adjust aqueous mobile phase to pH 4.5. Small changes in pH near the pKa (approx 4.5-4.8) will drastically shift retention time.

-

References

-

PubChem. (2025).[5] 4-Methyl-5-oxohexanoic acid (Compound Summary).[5][6][7] National Library of Medicine. [Link]

-

Afshar, M., & van Hall, G. (2023).[8] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[8] Journal of Chromatography B, 1230, 123906.[8] [Link][8]

-

Matsuura, H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]

-

Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.[9] Bioanalysis, 11(8), 741-753.[9] [Link]

-

Thermo Fisher Scientific. (2023).[10] Potential of Negative-Ion-Mode Proteomics: An MS1-Only Approach. Journal of Proteome Research. [Link]

Sources

- 1. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]

- 2. lookchem.com [lookchem.com]

- 3. longdom.org [longdom.org]

- 4. Separation of Hexanoic acid, 5-oxo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6818-07-1 | 4-Methyl-5-oxohexanoic acid - AiFChem [aifchem.com]

- 7. 4-methyl-5-oxohexanoic acid | CAS#:6818-07-1 | Chemsrc [chemsrc.com]

- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Chiral Separation of 4-Methyl-5-oxohexanoic Acid Enantiomers

Introduction

4-Methyl-5-oxohexanoic acid is a chiral carboxylic acid and a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and other bioactive molecules. As with many chiral compounds, the individual enantiomers of 4-methyl-5-oxohexanoic acid can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify the (R)- and (S)-enantiomers is of paramount importance for research, development, and quality control in the pharmaceutical industry.

This comprehensive technical guide provides detailed protocols for the chiral separation of 4-methyl-5-oxohexanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with derivatization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for accurate enantiomeric analysis.

The primary HPLC protocol is adapted from a validated method for the structural isomer 2-methyl-5-oxohexanoic acid, leveraging similar physicochemical properties to establish a highly relevant starting point for method development. Alternative approaches using SFC and GC are also presented to offer flexibility based on available instrumentation and specific analytical requirements.

Physicochemical Properties of 4-Methyl-5-oxohexanoic Acid

A thorough understanding of the analyte's properties is crucial for effective method development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| IUPAC Name | 4-methyl-5-oxohexanoic acid | |

| CAS Number | 6818-07-1 | |

| XLogP3 | 0.3 | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base. |

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. For acidic compounds like 4-methyl-5-oxohexanoic acid, polysaccharide-based CSPs are often effective.

Causality of Experimental Choices

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to provide excellent enantioselectivity for a broad range of chiral compounds, including carboxylic acids. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like heptane or hexane and a more polar alcohol like ethanol or isopropanol, is employed. The ratio of these solvents is optimized to achieve a balance between retention and resolution.

-

Acidic Modifier: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often critical for achieving sharp, symmetrical peaks for acidic analytes. The acid suppresses the ionization of the carboxylic acid group of the analyte, reducing tailing and improving peak shape. It also minimizes undesirable interactions with any residual silanol groups on the silica support of the CSP.

Experimental Workflow for Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol for Chiral HPLC Separation

1. Materials and Reagents:

-

Racemic 4-Methyl-5-oxohexanoic acid

-

(R)- and (S)-4-Methyl-5-oxohexanoic acid standards (if available, for peak identification)

-

HPLC-grade n-heptane (or hexane)

-

HPLC-grade ethanol (or isopropanol)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol, HPLC grade (for sample dissolution if necessary)

2. Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |

| Mobile Phase | n-Heptane/Ethanol/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes (adjust as needed) |

3. Sample Preparation:

-

Prepare a stock solution of racemic 4-methyl-5-oxohexanoic acid at a concentration of 1 mg/mL in the mobile phase.

-

If solubility is an issue, dissolve in a minimal amount of methanol and then dilute with the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.

-

Acquire data for the specified run time.

5. Data Analysis:

-

Integrate the peak areas for the two enantiomers in the resulting chromatogram.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

The elution order of the enantiomers should be confirmed with enantiomerically pure standards if available.

Alternative Technique 1: Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressure. This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier.

Causality of Experimental Choices

-

Mobile Phase: Supercritical CO₂ is a non-polar solvent. The addition of a polar modifier, such as methanol, is necessary to elute the polar 4-methyl-5-oxohexanoic acid from the column. The concentration of the modifier is a critical parameter for controlling retention and resolution.

-

Stationary Phase: Polysaccharide-based CSPs are also highly effective in SFC. Anion-exchange CSPs, such as CHIRALPAK QN-AX or QD-AX, are specifically designed for the separation of acidic compounds and can provide excellent enantioselectivity in SFC. The primary separation mechanism on these phases is an ionic exchange between the protonated chiral selector and the deprotonated acidic analyte.

-

Additives: The addition of a small amount of an acidic or basic additive can significantly improve peak shape and resolution in SFC by minimizing unwanted interactions with the stationary phase.

Experimental Workflow for Chiral SFC

Caption: Workflow for Chiral SFC Analysis.

Detailed Protocol for Chiral SFC Separation

1. Materials and Reagents:

-

Racemic 4-Methyl-5-oxohexanoic acid

-

SFC-grade carbon dioxide

-

HPLC-grade methanol

-

Trifluoroacetic acid (TFA) or other suitable additive

2. Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Condition |

| Instrument | Agilent 1260 Infinity Analytical SFC System or equivalent |

| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® QN-AX |

| Mobile Phase | CO₂/Methanol with 0.1% TFA |

| Gradient | Isocratic at 15% Methanol (optimize as needed) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

3. Sample Preparation:

-

Prepare a 1 mg/mL solution of racemic 4-methyl-5-oxohexanoic acid in methanol or a mixture of methanol and the mobile phase co-solvent.

-

Filter the solution through a 0.45 µm syringe filter.

4. SFC Analysis:

-

Equilibrate the SFC system with the specified mobile phase and back pressure.

-

Inject the prepared sample.

-

Acquire the data.

5. Data Analysis:

-

Integrate the peak areas of the enantiomers.

-

Calculate the enantiomeric excess as described in the HPLC section.

Alternative Technique 2: Gas Chromatography (GC) with Derivatization

Direct chiral GC separation of carboxylic acids is challenging due to their polarity and potential for thermal degradation. A common and effective approach is to first derivatize the carboxylic acid to form a more volatile and thermally stable ester. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent can be followed by separation on a chiral GC column.

Causality of Experimental Choices

-

Derivatization: Esterification of the carboxylic acid group, for example, by forming a methyl ester, significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. This derivatization step is crucial for good chromatographic performance.

-

Chiral GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB), is used to separate the derivatized enantiomers. The chiral selector on the column forms transient diastereomeric complexes with the enantiomers, leading to their separation.

Experimental Workflow for Chiral GC with Derivatization

Caption: Workflow for Chiral GC with Derivatization.

Detailed Protocol for Chiral GC Separation after Derivatization

1. Derivatization to Methyl Ester:

-

Dissolve approximately 10 mg of 4-methyl-5-oxohexanoic acid in 1 mL of methanol in a small vial.

-

Add 2-3 drops of concentrated sulfuric acid.

-

Cap the vial tightly and heat the mixture at 60-70 °C for 2 hours.

-

After cooling to room temperature, add 5 mL of water to the vial.

-

Extract the methyl ester with 3 x 5 mL of diethyl ether or another suitable organic solvent.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the crude methyl ester.

2. Sample Preparation for GC:

-

Dissolve the resulting methyl ester in hexane or another appropriate solvent to a final concentration of approximately 1 mg/mL.

3. Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Condition |

| Instrument | Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) |

| Column | Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent chiral capillary column |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |

| Oven Program | 100 °C hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

4. GC Analysis:

-

Inject the prepared sample into the GC system.

-

Start the temperature program and data acquisition.

5. Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess as previously described.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating systems. Key aspects to ensure trustworthiness of the results include:

-

System Suitability: Before running samples, perform injections of a standard mixture to verify system performance, including resolution, peak shape, and reproducibility.

-

Peak Identification: Whenever possible, use pure enantiomer standards to confirm the elution order and peak identity.

-

Method Specificity: The high selectivity of chiral stationary phases provides a strong basis for method specificity. Further confirmation can be achieved by coupling the separation technique to a mass spectrometer (LC-MS, SFC-MS, or GC-MS).

-

Linearity and Range: For quantitative analysis, it is essential to establish the linearity of the detector response over the desired concentration range.

By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reliability of their enantiomeric purity assessments.

References

-

ResearchGate. (2025). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. Retrieved from [Link]

-

PharmaTutor. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

SIELC. (n.d.). Separation of Hexanoic acid, 5-oxo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

Journal of Chromatography A. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-4-oxohexanoic acid. Retrieved from [Link]

-

Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

ResearchGate. (2025). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Retrieved from [Link]

-

Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

-

ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

-

National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

- ACS Publications. (2022).

Application Note: 4-Methyl-5-oxohexanoic Acid as a Research Chemical

Part 1: Core Directive & Technical Overview[1]

Executive Summary

4-Methyl-5-oxohexanoic acid (4-MOHA) is a bifunctional keto-acid intermediate critical in the synthesis of chiral flavor compounds, specifically substituted furanones and lactones.[1] Unlike simple fatty acids, the presence of the C5-ketone and C4-methyl stereocenter renders it a high-value scaffold for asymmetric synthesis and a specific biomarker in terpene degradation pathways .[1]

This guide addresses the two primary research applications of 4-MOHA:

-

Synthetic Precursor: As a "chiral pool" starting material for the synthesis of bioactive

-lactones and furanones (e.g., Sotolon analogs).[1] -

Metabolic Tracer: As a target analyte in the study of xenobiotic metabolism, particularly in the degradation of methylated terpenes and amino acid derivatives (e.g., 4-hydroxyisoleucine).[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-Methyl-5-oxohexanoic acid |

| CAS Number | 6818-07-1 |

| Formula | |

| Molecular Weight | 144.17 g/mol |

| Functional Groups | Carboxylic acid (C1), Ketone (C5), Methyl branch (C4) |

| Solubility | Soluble in MeOH, EtOH, DMSO, Chloroform; slightly soluble in water.[1][2] |

| Stability | Hygroscopic; prone to intermolecular esterification (oligomerization) if stored improperly.[1] Store at -20°C under |

Part 2: Scientific Integrity & Experimental Protocols

Application I: Synthesis of Chiral -Lactones

Context: The structural backbone of 4-MOHA allows for rapid access to 4,5-disubstituted

Protocol A: Reductive Cyclization to

-Valerolactone Derivatives

Rationale: Direct acid-catalyzed cyclization of the keto-acid is inefficient due to the equilibrium favoring the open chain.[1] The strategy involves the selective reduction of the C5 ketone to a secondary alcohol, which spontaneously (or under mild acid catalysis) lactonizes to form the thermodynamically stable 5-membered ring.[1]

Materials:

-

Substrate: 4-Methyl-5-oxohexanoic acid (1.0 eq)[1]

-

Reductant: Sodium Borohydride (

) (1.1 eq)[1] -

Solvent: Methanol (anhydrous)[1]

-

Quench: 1M HCl[1]

-

Extraction: Ethyl Acetate[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 144 mg (1 mmol) of 4-MOHA in 10 mL of anhydrous methanol at 0°C.

-

Reduction: Slowly add

(42 mg, 1.1 mmol) over 10 minutes. Note: Gas evolution ( -

Monitoring: Stir at 0°C for 60 minutes. Monitor consumption of the ketone via TLC (Silica; Hexane:EtOAc 1:1; Stain:

).[1] The ketone spot ( -

Cyclization (One-Pot): Acidify the reaction mixture to pH 2 using 1M HCl. Stir at room temperature for 2 hours. The acidic environment catalyzes the intramolecular Fischer esterification between the C1-COOH and the newly formed C5-OH.[1]

-

Workup: Evaporate methanol under reduced pressure. Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography to isolate the diastereomeric lactones (cis/trans-4,5-dimethyl-dihydrofuran-2-one).[1]

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (2500-3300

) and the shift of the carbonyl peak from

Application II: Analytical Detection in Complex Matrices

Context: Researchers often screen for 4-MOHA as a marker of terpene oxidation or microbial fermentation.[1] Due to its polarity and low volatility, direct GC-MS analysis is poor.[1] Derivatization is mandatory.[1]

Protocol B: Double Derivatization for GC-MS Profiling

Rationale: The carboxylic acid must be esterified, and the ketone should ideally be oximated to prevent enolization-induced peak tailing and improve thermal stability.[1]

Materials:

-

Reagent A: Methoxyamine hydrochloride (2% in Pyridine)[1]

-

Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS[1]

-

Internal Standard: D3-labeled fatty acid or similar.[1]

Step-by-Step Methodology:

-

Sample Prep: Lyophilize biological sample (e.g., fermentation broth) to dryness.

-

Oximation (Ketone Protection): Add 50

of Reagent A to the dried residue.[1] Incubate at 37°C for 90 minutes. -

Silylation (Carboxyl Protection): Add 100

of Reagent B. Incubate at 60°C for 30 minutes.-

Mechanism:[1] Converts the C1-COOH to a TMS ester (

).

-

-

Analysis: Inject 1

into GC-MS (Splitless).-

Column: DB-5ms or equivalent.[1]

-

Temp Program: 70°C (2 min)

10°C/min

-

Data Interpretation:

-

Expect two peaks for the methoxime derivative (syn/anti geometric isomers) if the oximation step is performed.[1]

-

Target Ions: Look for the molecular ion

of the derivative and characteristic

Part 3: Visualization & Logic Mapping[1]

Reaction Pathway Diagram

The following diagram illustrates the synthetic utility of 4-MOHA, highlighting the divergence between direct lactonization (difficult) and reductive lactonization (favored).

Caption: Synthetic pathway converting 4-Methyl-5-oxohexanoic acid into cyclic lactones and flavor precursors.

Quantitative Specifications Table

| Parameter | Value / Condition | Note |

| Precursor Purity | >97% (GC) | Essential to avoid isomeric impurities (e.g., 5-methyl-4-oxo isomer).[1] |

| Reduction Yield | 85-95% | High efficiency with borohydride reduction.[1] |

| Lactonization pH | pH 1.5 - 2.0 | Optimal range; lower pH may degrade product, higher pH prevents closure.[1] |

| GC-MS Detection Limit | ~10 ng/mL | With SIM mode (Selected Ion Monitoring) after derivatization.[1] |

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved October 26, 2025 from [Link][1]

-

Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine.[1][3] In Bioflavour 95.[1][4][3][5][6] Retrieved from [Link]

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. 6818-07-1 | 4-Methyl-5-oxohexanoic acid - AiFChem [aifchem.com]

- 3. imreblank.ch [imreblank.ch]

- 4. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. peptidesciences.com [peptidesciences.com]

Application Note: High-Recovery Solid-Phase Extraction of 4-Methyl-5-oxohexanoic Acid from Human Urine Using a Mixed-Mode Sorbent

Abstract

This application note presents a robust and reliable protocol for the selective extraction and concentration of 4-Methyl-5-oxohexanoic acid from the complex biological matrix of human urine. 4-Methyl-5-oxohexanoic acid is an organic acid that may be of interest in the study of various metabolic pathways and disorders.[1][2] The inherent complexity of urine, with its high salt content and diverse array of endogenous compounds, presents a significant analytical challenge, often leading to matrix effects and ion suppression in mass spectrometry-based analyses.[3][4] This protocol leverages the unique selectivity of a mixed-mode solid-phase extraction (SPE) sorbent, combining both reversed-phase and strong anion exchange (SAX) retention mechanisms. This dual-mode approach ensures high recovery of the acidic target analyte while efficiently removing interfering matrix components, yielding a clean extract suitable for downstream analysis by LC-MS/MS or GC-MS.

Principle of the Method: A Dual-Mechanism Approach

Solid-phase extraction (SPE) is a cornerstone of modern sample preparation, enabling the purification and concentration of analytes from complex mixtures.[5][6] For the isolation of an acidic compound like 4-Methyl-5-oxohexanoic acid from urine, a simple reversed-phase sorbent is often insufficient to achieve the required level of sample cleanup. This protocol employs a mixed-mode SPE strategy, which provides two distinct modes of interaction for enhanced selectivity and retention.[7][8]

-

Analyte Characteristics: 4-Methyl-5-oxohexanoic acid (C₇H₁₂O₃, MW: 144.17 g/mol ) possesses a carboxylic acid functional group (pKa ~4-5) and a moderate degree of hydrophobicity (LogP ~0.3).[9] At a neutral or slightly basic pH, the carboxylic acid group is deprotonated, carrying a negative charge.

-

Sorbent Selection: Mixed-Mode Strong Anion Exchange (SAX): The chosen sorbent is a polymeric or silica-based material functionalized with both non-polar reversed-phase chains (e.g., C8 or C18) and strong anion exchange groups (e.g., quaternary ammonium).[8] This architecture allows for a two-pronged retention strategy:

-

Ion Exchange: Under the appropriate pH conditions, the negatively charged carboxylate of the analyte forms a strong ionic bond with the positively charged quaternary amine on the sorbent surface. This is a powerful retention mechanism that is highly selective for acidic compounds.[8][10]

-

Reversed-Phase: The carbon backbone of the analyte interacts with the non-polar chains on the sorbent via hydrophobic interactions.

-

This dual retention mechanism is critical for success. It allows for the use of rigorous wash steps with high organic content to remove hydrophobic interferences without prematurely eluting the analyte, which remains strongly bound by the ion-exchange interaction.

Materials and Reagents

| Item | Description/Specification | Supplier Example |

| SPE Cartridges | Mixed-Mode Strong Anion Exchange (SAX), Polymeric or Silica-based, 30-60 mg sorbent mass, 1-3 mL format. | Agilent Bond Elut Certify II, Waters Oasis MAX |

| Urine Samples | Human urine, collected in appropriate containers and stored at -20°C or below until use. | N/A |

| 4-Methyl-5-oxohexanoic acid | Analytical Standard, >98% purity. | Sigma-Aldrich, Santa Cruz Biotechnology |

| Internal Standard (Optional) | Isotopically labeled 4-Methyl-5-oxohexanoic acid (e.g., d₃-). | N/A |

| Methanol (MeOH) | HPLC or LC-MS grade. | Fisher Scientific, VWR |

| Acetonitrile (ACN) | HPLC or LC-MS grade. | Fisher Scientific, VWR |

| Water | Deionized (DI) or HPLC grade. | In-house system or supplier |

| Ammonium Hydroxide (NH₄OH) | ACS grade or higher. | Sigma-Aldrich |

| Formic Acid (FA) | LC-MS grade, >99% purity. | Thermo Fisher Scientific |

| SPE Vacuum Manifold | 12 or 24-port model. | Agilent, Waters, Phenomenex |

| Centrifuge | Capable of >3,000 x g with temperature control. | Eppendorf, Beckman Coulter |

| pH Meter or Strips | Calibrated for accuracy. | Mettler Toledo, various |

| Vortex Mixer | Standard laboratory model. | Scientific Industries |

Experimental Protocols

Urine Sample Pre-treatment

Causality: The primary goal of pre-treatment is to prepare the urine sample for optimal interaction with the SPE sorbent.[6] This involves removing particulates that can clog the cartridge and, most importantly, adjusting the pH to ensure the target analyte is ionized for strong retention on the anion exchanger.

-

Thawing and Centrifugation: Thaw frozen urine samples completely at room temperature or in a cool water bath. Vortex each sample for 15 seconds. Centrifuge the samples at 3,000 x g for 15 minutes at 4°C to pellet any precipitated salts and cellular debris.[11]

-

pH Adjustment: Carefully transfer the supernatant to a new tube. For each 1 mL of urine supernatant, add 20 µL of concentrated ammonium hydroxide (or 2M NaOH) to adjust the sample pH to approximately 8-9. Verify the pH with a pH meter or test strip.

-

Scientific Rationale: Adjusting the pH to at least 2 units above the analyte's pKa ensures >99% of the 4-Methyl-5-oxohexanoic acid is in its deprotonated, negatively charged carboxylate form, which is essential for strong binding to the SAX sorbent.

-

-

(Optional) Internal Standard Spiking: If an internal standard is used for quantitative analysis, spike it into the pH-adjusted urine at this stage to account for any variability during the extraction process.

Solid-Phase Extraction (SPE) Workflow

The following protocol is designed for a 30 mg / 1 mL SPE cartridge. Volumes should be scaled proportionally for different cartridge sizes. A low, consistent flow rate (~1-2 mL/min) should be maintained using gentle vacuum unless otherwise noted.

// Invisible edges for alignment edge[style=invis]; AdjustpH -> Condition; Condition -> Equilibrate; Equilibrate -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Dry; Dry -> Elute; Elute -> Evaporate; } ends_dot Caption: SPE workflow for 4-Methyl-5-oxohexanoic acid extraction.

Detailed SPE Protocol Steps

| Step | Procedure | Solvent/Solution | Volume | Purpose & Scientific Rationale |

| 1. Conditioning | Pass solvent through the cartridge. | Methanol (MeOH) | 1 mL | To wet the polymeric/silica sorbent and activate the reversed-phase functional groups. This solvates the C18 chains, allowing for effective hydrophobic interaction.[5] |

| 2. Equilibration | Pass solvent through the cartridge. Do not allow the sorbent to dry. | DI Water | 1 mL | To flush out the organic solvent and prepare the sorbent for the aqueous sample. This also ensures the ion-exchange sites are accessible. |

| 3. Sample Loading | Load the pre-treated urine sample onto the cartridge. | pH-adjusted Urine | 1 mL | The negatively charged analyte binds to the SAX sorbent via ion exchange, while also interacting with the reversed-phase chains. Many matrix components pass through unretained. |

| 4. Wash 1 | Pass wash solution through the cartridge. | 5% MeOH in DI Water | 1 mL | To remove highly polar, water-soluble interferences and salts (e.g., urea, creatinine) that are not retained by either the reversed-phase or ion-exchange mechanisms. |

| 5. Wash 2 | Pass wash solution through the cartridge. | 100% Acetonitrile (ACN) | 1 mL | Critical Step: To remove hydrophobic or lipophilic interferences that are retained by the reversed-phase mechanism but not by ion exchange. The analyte remains bound due to the strong ionic interaction.[8] |

| 6. Sorbent Drying | Apply high vacuum to the manifold. | N/A | 5-10 min | To completely remove the wash solvents, especially the aqueous component from Wash 1, which could dilute the final eluate and interfere with subsequent analysis. |

| 7. Elution | Place collection tubes in the manifold. Add elution solvent, wait 30 sec, then slowly draw through. Repeat. | 2% Formic Acid (FA) in 50:50 ACN/MeOH | 2 x 0.5 mL | The acidic eluent neutralizes the carboxylate group on the analyte, breaking its ionic bond with the SAX sorbent. The organic solvent disrupts the weaker reversed-phase interaction, allowing the now-neutral analyte to be eluted. |

| 8. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for your analytical method. | N/A | N/A | To concentrate the analyte and exchange the solvent to one that is compatible with the analytical instrument (e.g., LC-MS), ensuring good peak shape and performance.[12] |

Method Validation and Troubleshooting

A self-validating protocol must account for potential issues. The following are key considerations for optimization and troubleshooting:

-

Low Recovery:

-

Cause: Incomplete retention or incomplete elution.

-

Solution:

-

Verify the pH of the loading sample is >8. An insufficiently high pH will lead to poor retention on the SAX sorbent.

-

Ensure the sorbent bed does not dry out between the equilibration and loading steps.

-

Increase the strength or volume of the elution solvent. A higher concentration of formic acid (e.g., 5%) or a different organic solvent might be more effective.

-

Ensure the flow rate during loading is not too high, allowing sufficient residence time for binding.

-

-

-

Poor Purity (Matrix Effects):

-

Cause: Insufficient removal of interfering compounds.

-

Solution:

-

Optimize the Wash 2 step. Increase the volume or the organic strength (if using a solvent other than 100% ACN) to remove more hydrophobic interferences.

-

Add a second, different organic wash step (e.g., with ethyl acetate) after Wash 2 to target a different class of interferences.

-

Ensure the pH of the initial wash (Wash 1) is not acidic, which could prematurely elute the analyte.

-

-

-

Variability (Poor RSD):

-

Cause: Inconsistent technique or sample non-homogeneity.

-

Solution:

-

Use an automated SPE system for improved precision over manual methods.[5]

-

Ensure thorough vortexing of samples after thawing and before loading.

-

The use of a stable, isotopically-labeled internal standard is highly recommended to correct for any extraction inconsistencies.

-

-

Conclusion

This application note details a highly selective and efficient method for the solid-phase extraction of 4-Methyl-5-oxohexanoic acid from human urine. By employing a mixed-mode SAX sorbent, this protocol effectively overcomes the challenges posed by the complex urine matrix. The orthogonal retention mechanisms of ion exchange and reversed-phase allow for stringent wash steps that remove a wide range of interferences, leading to a cleaner final extract, reduced matrix effects, and improved assay sensitivity and reliability. This method provides a robust foundation for researchers and drug development professionals performing quantitative analysis of acidic metabolites in biological fluids.

References

-

Bélanger, A., et al. (1996). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

-

Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Available at: [Link]

-

Sigdel, T. K., et al. (2017). Optimization for Peptide Sample Preparation for Urine Peptidomics. PubMed. Available at: [Link]

-

Fernando, L. P., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Available at: [Link]

-

Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Available at: [Link]

-

Shakya, G., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]

-

Restek Corporation. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Available at: [Link]

-

PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Khorshidi, M., et al. (2016). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. PMC - NIH. Available at: [Link]

-

Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Available at: [Link]

-

Biotage. (2023). When should I choose a mixed-mode SPE?. Available at: [Link]

-

Interchim. (n.d.). SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. Available at: [Link]

-

Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Available at: [Link]

-

Jones, D. R., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. ResearchGate. Available at: [Link]

Sources

- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 3. Optimization for Peptide Sample Preparation for Urine Peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aurorabiomed.com [aurorabiomed.com]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biotage.com [biotage.com]

- 9. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Methyl-5-oxohexanoic Acid in Biological Matrices

Abstract

This application note presents a comprehensive, step-by-step protocol for the development of a reliable and reproducible standard curve for the quantification of 4-Methyl-5-oxohexanoic acid. Designed for researchers in drug development and metabolism studies, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development. We detail a highly selective and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including protocols for standard preparation, sample processing, and full method validation in accordance with regulatory expectations. The use of a stable isotope-labeled internal standard is incorporated to ensure the highest degree of accuracy by correcting for matrix effects and procedural variability.

Introduction: The Importance of Accurate Quantification

4-Methyl-5-oxohexanoic acid is a keto-acid whose structure suggests a potential role as a metabolic intermediate or a building block in chemical synthesis.[1] Accurate quantification of such analytes in complex biological matrices like plasma or urine is fundamental to understanding pharmacokinetics, toxicology, and various metabolic pathways. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and selectivity.[2]

The cornerstone of accurate LC-MS/MS quantification is the calibration, or standard, curve. This curve establishes the mathematical relationship between the known concentration of an analyte and its measured response from the instrument.[3] However, the development of a robust standard curve is not merely a matter of serial dilutions; it is a systematic process that must account for and mitigate potential interferences from the sample matrix.[4][5] This guide provides the technical details and underlying principles to establish a self-validating, trustworthy quantification method.

Analyte Properties: 4-Methyl-5-oxohexanoic Acid

Understanding the physicochemical properties of the target analyte is the first step in developing a sound analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [6][7] |

| Molecular Weight | 144.17 g/mol | [6][7] |

| IUPAC Name | 4-Methyl-5-oxohexanoic acid | [6] |

| CAS Number | 54248-02-1 | [1] |

| Predicted logP | 0.3 - 0.6 | [6][7] |

This data indicates the compound is a relatively small, polar organic acid, making it well-suited for reversed-phase liquid chromatography.

Principle of the Method: Internal Standard Calibration

To achieve the highest level of accuracy and precision, especially in complex biological samples, an internal standard (IS) calibration method is essential.[3] Matrix components can unpredictably suppress or enhance the ionization of the target analyte, leading to erroneous results.[2][8] An ideal IS co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-Methyl-5-oxohexanoic acid-d₃). The SIL IS is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them. By adding a fixed concentration of the IS to every standard, quality control (QC), and unknown sample, we can use the ratio of the analyte peak area to the IS peak area for quantification. This ratioing corrects for variability, ensuring a robust and reliable assay.[9]

Materials, Reagents, and Instrumentation

Materials and Reagents

-

4-Methyl-5-oxohexanoic acid reference standard (≥98% purity)

-

4-Methyl-5-oxohexanoic acid-d₃ (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

Formic acid (≥99%)

-

Control biological matrix (e.g., human plasma, K₂EDTA) from at least 6 unique sources (for validation)

-

Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system capable of accurate gradient formation and sample temperature control.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Preparing accurate stock solutions is the foundation of the entire assay. Errors made here will propagate through the entire calibration curve.[10] Using separate stock solutions for calibration standards (CAL) and quality control (QC) samples provides an independent check of the stock preparation process. Avoid serial dilutions from a single stock to prepare the curve; instead, create intermediate dilutions to minimize propagated errors.[10]

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of 4-Methyl-5-oxohexanoic acid reference standard into a 5 mL volumetric flask. Record the exact weight. This will be the CAL Stock .

-

In a separate flask, perform the same procedure with a second weighing of the reference standard to create the QC Stock .

-

Accurately weigh ~1 mg of the internal standard (IS) into a 1 mL volumetric flask to create the IS Stock .

-

Dissolve and bring each flask to volume with 50:50 (v/v) ACN:Water. Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at -20°C or colder.

-

-

Working Standard Solutions:

-

Prepare a series of intermediate and working solutions by diluting the CAL Stock with 50:50 ACN:Water to create concentrations that will cover the desired analytical range.

-

-

Internal Standard Working Solution (IS-WS):

-

Dilute the IS Stock with 50:50 ACN:Water to a final concentration of 100 ng/mL (this concentration may be optimized). This IS-WS will be used to spike all samples.

-

Protocol 2: Preparation of Calibration Curve and QC Samples

Causality: The calibration curve must be prepared in the same biological matrix as the unknown samples.[3] This is a critical step to ensure that the matrix effects experienced by the standards are representative of those affecting the unknown samples, a cornerstone of a valid bioanalytical method.

-

Spiking:

-

Label a series of microcentrifuge tubes for each calibration level (e.g., Blank, LLOQ, CAL 2-8).

-

Aliquot 95 µL of the control biological matrix into each tube.

-

Spike 5 µL of the appropriate working standard solution into each corresponding tube to achieve the final concentrations. For the blank sample, add 5 µL of the 50:50 ACN:Water diluent.

-

Vortex each tube gently for 10 seconds.

-

-

Sample Extraction (Protein Precipitation):

-

Add 300 µL of the IS-WS in Acetonitrile (prepare by diluting the IS-WS into pure ACN to achieve the desired final IS concentration, e.g., 10 ng/mL on-column) to each tube. The organic solvent serves to precipitate proteins while simultaneously delivering the internal standard.[11]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Analysis

Causality: Chromatographic separation is key to minimizing matrix effects by separating the analyte of interest from co-eluting matrix components that can interfere with ionization.[8] For a carboxylic acid, electrospray ionization in negative mode (ESI-) is typically preferred as it readily forms the deprotonated [M-H]⁻ ion.[12][13]

| LC Parameters | |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |

| MS/MS Parameters | |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp | 150°C |

| Desolvation Temp | 400°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | m/z 143.1 → m/z 99.1 (Precursor [M-H]⁻ → Product) |

| IS Transition | m/z 146.1 → m/z 102.1 (Precursor [M+D₃-H]⁻ → Product) |

Note: MRM transitions must be empirically optimized for the specific instrument used by infusing a standard solution of the analyte and IS.

Data Analysis and Acceptance Criteria

-

Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all injections.

-

Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.

-

Regression Analysis: Plot the Peak Area Ratio (y-axis) against the nominal concentration of the analyte (x-axis).

-

Linearity and Weighting: Apply a linear regression model with a weighting factor, typically 1/x or 1/x². Weighting is crucial to ensure accuracy at the lower end of the curve.[14]

-

Acceptance Criteria:

-

The coefficient of determination (R²) should be ≥ 0.99.[12]

-

The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

-

At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard.

-

Example Calibration Data

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio | Back-Calculated Conc. (ng/mL) | % Accuracy |

| 1.00 (LLOQ) | 1,520 | 45,100 | 0.0337 | 1.05 | 105.0% |

| 2.50 | 3,780 | 44,800 | 0.0844 | 2.58 | 103.2% |

| 10.0 | 14,950 | 45,500 | 0.3286 | 9.89 | 98.9% |

| 50.0 | 75,100 | 45,200 | 1.6615 | 50.21 | 100.4% |

| 100 | 151,200 | 45,600 | 3.3158 | 100.12 | 100.1% |

| 250 | 370,500 | 44,900 | 8.2517 | 248.54 | 99.4% |

| 500 | 745,000 | 45,300 | 16.4459 | 499.88 | 99.9% |

Method Validation: Ensuring a Self-Validating System

A thoroughly validated method provides documented evidence of its reliability. Validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16]

Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Protocol Summary | Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 lots of blank matrix. Check for response at the retention time of the analyte and IS. | Response in blank matrix should be <20% of LLOQ response for the analyte and <5% for the IS.[15] |

| Accuracy & Precision | Determine the closeness of measured values to nominal values and the reproducibility. | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) over at least 3 separate runs.[17] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |